![molecular formula C21H21N3O5 B5666699 N-(3,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666699.png)
N-(3,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
The compound belongs to a class that includes functional groups present in many natural and pharmaceutical products. The relevance of such compounds is significant due to their presence in various bioactive molecules and their utility in synthetic chemistry for creating diverse molecular architectures (Sakai et al., 2022).
Synthesis Analysis
The synthesis methods for related compounds typically involve reactions with alkyl halides and sulfonates to afford substituted products, which are then transformed into N-alkylacetamides. This process involves the use of nucleophiles and protective groups like p-methoxybenzyloxycarbonyl (Moz) or 2,4-dimethoxybenzyloxycarbonyl (Dmoz), indicating a method that might be applied in the synthesis of similar acetamide compounds (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray single crystal diffraction, which provides information on crystal systems, space groups, and unit cell parameters. This approach helps in understanding the three-dimensional conformation and molecular packing of acetamide derivatives (Lv et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often include nucleophilic substitution and protective group strategies for the synthesis of various pharmaceutical and natural products. The behavior of these compounds in reactions reflects their chemical properties and reactivity patterns, crucial for designing synthetic routes for related molecules (Sakai et al., 2022).
Physical Properties Analysis
Although specific information on the physical properties of N-(3,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is not provided, related compounds' physical properties typically include melting points, solubility, and other relevant parameters important for handling and application in various conditions.
Chemical Properties Analysis
The chemical properties of acetamide derivatives like reactivity, stability, and functional group compatibility are essential for their application in synthetic chemistry and pharmaceutical development. The structure-activity relationships derived from these properties help in understanding their behavior in biological systems and their potential as therapeutic agents (Sakai et al., 2022).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-16-6-4-5-14(9-16)19-7-8-21(26)24(23-19)13-20(25)22-15-10-17(28-2)12-18(11-15)29-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYRKFYPQLTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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